2,3-Difluoro-4-bromonitrobenzene
Overview
Description
2,3-Difluoro-4-bromonitrobenzene is an organic compound with the molecular formula C6H2BrF2NO2. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and dichloromethane . This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-bromonitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2,3-difluoronitrobenzene using bromine or a bromine source in the presence of a catalyst . The reaction conditions often involve the use of solvents such as acetonitrile and temperatures around 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-bromonitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide (DMF) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Aromatic Substitution: Products include substituted nitrobenzenes where the bromine atom is replaced by the nucleophile.
Reduction: The major product is 2,3-difluoro-4-bromoaniline.
Scientific Research Applications
2,3-Difluoro-4-bromonitrobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of potential drug candidates due to its ability to undergo various chemical transformations.
Material Science: In the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-bromonitrobenzene in chemical reactions involves the interaction of its functional groups with reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack . The bromine atom is then replaced by the nucleophile, forming a new carbon-nucleophile bond.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-chloronitrobenzene
- 2,3-Difluoro-4-iodonitrobenzene
- 2,3-Difluoro-4-nitrobenzene
Uniqueness
2,3-Difluoro-4-bromonitrobenzene is unique due to the presence of both fluorine and bromine atoms on the aromatic ring, which imparts distinct reactivity and properties. The combination of these substituents allows for specific chemical transformations that may not be possible with other similar compounds .
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNBBNIEEJTQST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652086 | |
Record name | 1-Bromo-2,3-difluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003708-24-4 | |
Record name | 1-Bromo-2,3-difluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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